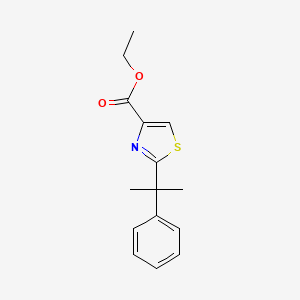
Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate is a thiazole derivative, a class of compounds known for their diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate typically involves the reaction of 2-bromo-2-phenylpropane with thiazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include halogens and nitrating agents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its thiazole ring is a common scaffold in drug design due to its ability to interact with various biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent used in the treatment of fungal infections.
What sets this compound apart is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity. The presence of the ethyl ester and phenylpropan-2-yl groups can influence its solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C15H17NO2S |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
ethyl 2-(2-phenylpropan-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-13(17)12-10-19-14(16-12)15(2,3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
Clé InChI |
NAXRNPPLCXUJOW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)C(C)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


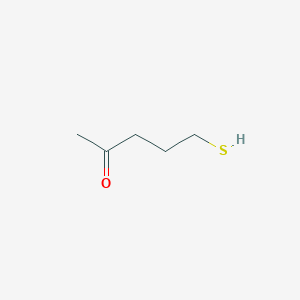
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one](/img/structure/B13885341.png)
![2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)
![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)
![4,6-dihydro-1H-dithiino[4,5-c]pyrrole](/img/structure/B13885366.png)
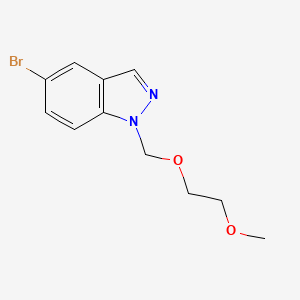

![[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)
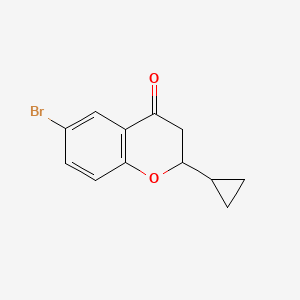
![phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)
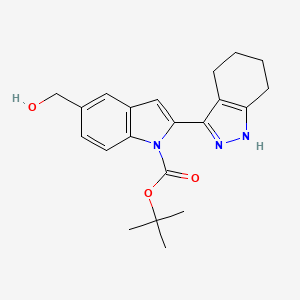
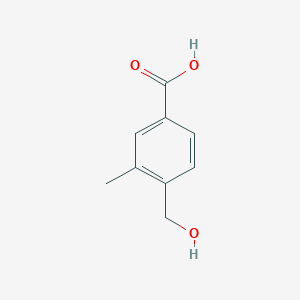
![2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile](/img/structure/B13885400.png)

